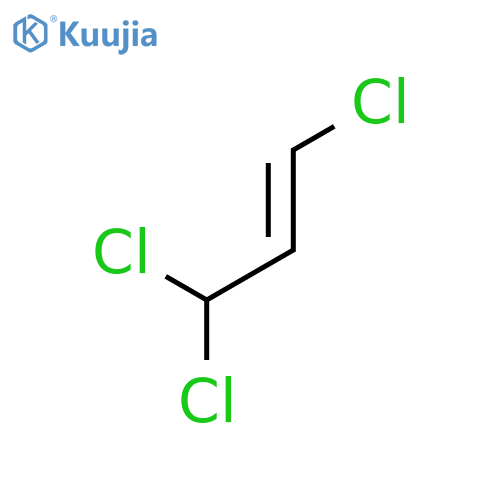Cas no 2598-01-8 (trans-1,3,3-Trichloro-1-propene)

2598-01-8 structure
商品名:trans-1,3,3-Trichloro-1-propene
CAS番号:2598-01-8
MF:C3H3Cl3
メガワット:145.41491818428
CID:3923647
trans-1,3,3-Trichloro-1-propene 化学的及び物理的性質
名前と識別子
-
- 1-Propene, 1,3,3-trichloro-, (E)-
- trans-1,3,3-Trichloro-1-propene
-
- インチ: 1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H/b2-1+
- InChIKey: KHMZDLNSWZGRDB-OWOJBTEDSA-N
- ほほえんだ: C(/Cl)=C\C(Cl)Cl
じっけんとくせい
- ようかいど: クロロホルムに可溶
trans-1,3,3-Trichloro-1-propene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T773965-10mg |
trans-1,3,3-Trichloro-1-propene |
2598-01-8 | 10mg |
$ 1047.00 | 2023-09-05 | ||
| TRC | T773965-1mg |
trans-1,3,3-Trichloro-1-propene |
2598-01-8 | 1mg |
$ 121.00 | 2023-09-05 | ||
| TRC | T773965-2.5mg |
trans-1,3,3-Trichloro-1-propene |
2598-01-8 | 2.5mg |
$ 276.00 | 2023-09-05 | ||
| TRC | T773965-25mg |
trans-1,3,3-Trichloro-1-propene |
2598-01-8 | 25mg |
$2388.00 | 2023-05-17 |
trans-1,3,3-Trichloro-1-propene 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
2598-01-8 (trans-1,3,3-Trichloro-1-propene) 関連製品
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
